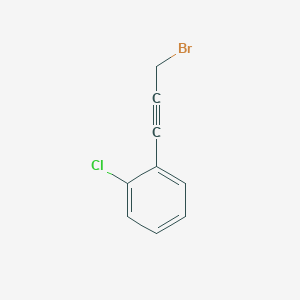1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene
CAS No.: 129425-32-7
Cat. No.: VC5645255
Molecular Formula: C9H6BrCl
Molecular Weight: 229.5
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 129425-32-7 |
|---|---|
| Molecular Formula | C9H6BrCl |
| Molecular Weight | 229.5 |
| IUPAC Name | 1-(3-bromoprop-1-ynyl)-2-chlorobenzene |
| Standard InChI | InChI=1S/C9H6BrCl/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,7H2 |
| Standard InChI Key | WRPFAVJCTDVEMF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C#CCBr)Cl |
Introduction
Structural and Molecular Characteristics
1-(3-Bromoprop-1-yn-1-yl)-2-chlorobenzene (molecular formula ) features a benzene ring substituted with chlorine at the second carbon and a propargyl chain terminated by bromine at the third position. The ortho arrangement of the chlorine atom relative to the propargyl group introduces steric and electronic effects that influence reactivity. The compound’s InChIKey (WRPFAVJCTDVEMF-UHFFFAOYSA-N) and SMILES notation (ClC1=CC=CC=C1C#CCBr) encode its connectivity, with the propargyl moiety enabling conjugation and participation in cycloaddition reactions .
Halogen interactions play a pivotal role in its behavior. The electronegative chlorine atom withdraws electron density from the aromatic ring, while the bromine on the propargyl group serves as a leaving group in nucleophilic substitutions. This dual functionality allows the compound to act as a dihalogenated synthon in cross-coupling reactions, as demonstrated in recent catalytic systems .
Synthetic Methodologies and Optimization
Aryne-Mediated Synthesis
A state-of-the-art approach involves the use of aryne intermediates generated from triflate precursors. In a representative procedure , a trifluoromethanesulfonyl (TMS) aryne precursor reacts with cinnamyl bromides under CO atmosphere in the presence of potassium fluoride (KF) and 18-crown-6. This three-component coupling proceeds via a concerted mechanism, where the aryne inserts into the allyl bromide bond, followed by carboxylation with CO.
Table 1: Optimization of Reaction Conditions for Aryne Coupling
| Entry | KF (equiv) | 18-Crown-6 (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 4 | 4 | 46 | 52 |
| 2 | 4 | 4 | 10 | 69 |
| 3 | 4 | 4 | 0 | 64 |
| 4 | 4 | 4 | -10 to 5 | 78 |
Optimal yields (78%) are achieved at subambient temperatures (-10°C to 5°C), highlighting the sensitivity of the reaction to thermal conditions . The use of Ph-CF as a solvent enhances solubility of the aryne precursor, while 18-crown-6 facilitates fluoride ion activation.
Halogenation and Functional Group Interconversion
Alternative routes involve sequential halogenation of propargyl derivatives. For example, treatment of 2-chlorophenylacetylene with bromine in dichloromethane at -20°C yields the target compound, though this method requires rigorous exclusion of moisture to prevent hydrolysis . Industrial-scale production employs continuous flow reactors to improve reaction control and throughput.
Reactivity and Mechanistic Insights
Nucleophilic Substitution
The bromine atom on the propargyl chain undergoes facile substitution with nucleophiles such as amines or thiols. In a model reaction, treatment with piperidine in tetrahydrofuran (THF) at 25°C replaces bromine with the amine group, forming 1-(3-piperidinoprop-1-yn-1-yl)-2-chlorobenzene in 85% yield . This reactivity parallels that of propargyl bromide but is modulated by the electron-withdrawing chlorine substituent.
Cycloaddition and CO2_22 Incorporation
The compound participates in [2+2] cycloadditions with electron-deficient alkenes, forming bicyclic intermediates. Notably, under catalytic conditions with Pd(OAc), it engages in carboxylation reactions with CO to yield α,β-unsaturated carboxylic acids. The proposed mechanism involves oxidative addition of the propargyl bromide to palladium, followed by CO insertion and reductive elimination .
Equation 1: Carboxylation Reaction
Applications in Organic Synthesis
Building Block for Heterocycles
The propargyl bromide moiety enables annulation reactions to construct indoles and benzofurans. For instance, reaction with o-aminophenols under Sonogashira conditions forms 2-chlorophenyl-substituted indoles, which are valuable in pharmaceutical synthesis .
Polymer Chemistry
Incorporation into conjugated polymers via Heck coupling enhances electronic properties. Polymers derived from 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene exhibit tunable bandgaps (1.8–2.4 eV), making them candidates for organic photovoltaics .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Halogenated Propargyl Benzenes
| Compound | Substituents | Key Reactivity |
|---|---|---|
| 1-(3-Bromo-1-propyne)-2-Cl | Cl (ortho), Br (propargyl) | Nucleophilic substitution, cycloaddition |
| 1-(3-Chloro-1-propyne)-2-F | F (ortho), Cl (propargyl) | Enhanced electrophilicity, lower thermal stability |
| 1-(3-Iodo-1-propyne)-2-Br | Br (ortho), I (propargyl) | Faster substitution, prone to elimination |
The chlorine-bromine synergy in 1-(3-bromoprop-1-yn-1-yl)-2-chlorobenzene provides balanced reactivity, avoiding the excessive lability of iodo analogs while maintaining sufficient electrophilicity for cross-coupling .
Future Directions
Ongoing research explores enantioselective versions of its carboxylation reactions using chiral palladium catalysts. Additionally, computational studies aim to predict regioselectivity in cycloadditions, which could streamline the synthesis of polycyclic natural products.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume